Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine moiety.
Preparation Methods
The synthesis of Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the nitrophenyl group: This step involves nitration reactions.
Coupling with piperazine: The piperazine moiety is introduced through nucleophilic substitution reactions.
Final esterification: The methyl ester group is introduced in the final step through esterification reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines).
Scientific Research Applications
Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating infections and possibly other diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with microbial cell components. The nitrophenyl group is believed to interfere with bacterial cell wall synthesis, while the furan ring may disrupt cellular processes. The piperazine moiety can enhance the compound’s ability to penetrate bacterial cells, leading to increased efficacy .
Comparison with Similar Compounds
Similar compounds include other furan derivatives and nitrophenyl-containing molecules. For example:
Nitrofurantoin: A well-known antimicrobial agent with a similar nitrophenyl group.
Benzofuran derivatives: These compounds also exhibit antimicrobial properties and share structural similarities with the furan ring.
Indole derivatives: While structurally different, indole derivatives also have diverse biological activities and are used in similar research contexts.
Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H26N4O7 |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C30H26N4O7/c1-40-30(37)21-11-12-25(32-15-17-33(18-16-32)29(36)20-7-3-2-4-8-20)23(19-21)31-28(35)27-14-13-26(41-27)22-9-5-6-10-24(22)34(38)39/h2-14,19H,15-18H2,1H3,(H,31,35) |
InChI Key |
RTZOXDPVLXFBFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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